molecular formula C22H20N4O4 B11483800 Ethyl 2,7-bis(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 2,7-bis(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11483800
M. Wt: 404.4 g/mol
InChI Key: HWXHJHGZXTXKEE-UHFFFAOYSA-N
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Description

Ethyl 2,7-bis(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a fused bicyclic core with an ethyl carboxylate group at position 6 and two 4-methoxyphenyl substituents at positions 2 and 6. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals.

Synthesis: Triazolopyrimidines are typically synthesized via condensation reactions. For example, 3-amino-1,2,4-triazoles react with β-keto esters and aldehydes under microwave or catalytic conditions (e.g., 4,4'-trimethylenedipiperidine additive) to form derivatives with high efficiency . The methoxyphenyl groups likely require Suzuki coupling or Ullmann-type reactions for introduction.

Applications: Analogous compounds demonstrate herbicidal activity (e.g., ALS enzyme inhibition) , antimicrobial properties , and cannabinoid receptor (CB2) modulation . The methoxy groups may enhance solubility and receptor binding compared to halogenated analogs.

Properties

Molecular Formula

C22H20N4O4

Molecular Weight

404.4 g/mol

IUPAC Name

ethyl 2,7-bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H20N4O4/c1-4-30-21(27)18-13-23-22-24-20(15-7-11-17(29-3)12-8-15)25-26(22)19(18)14-5-9-16(28-2)10-6-14/h5-13H,4H2,1-3H3

InChI Key

HWXHJHGZXTXKEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N=C1)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Mechanism:

  • Knoevenagel Step : TMDP activates the aldehyde via hydrogen bonding, enabling nucleophilic attack by ethyl cyanoacetate to form an α,β-unsaturated intermediate.

  • Cyclocondensation : The intermediate reacts with 3-amino-1,2,4-triazole, forming the triazolopyrimidine core through intramolecular cyclization.

This method offers advantages such as shorter reaction times (4–6 hours), higher yields (85–90%), and reduced environmental impact due to aqueous conditions.

Microwave-Assisted Metal-Free Protocol

Microwave irradiation significantly accelerates the synthesis of triazolopyrimidines. In this method, 1-amino-2-imino-pyridines react with 4-methoxyphenylacetic acid under microwave conditions (150°C, 20 minutes). The absence of metal catalysts and solvents like DMF enhances the practicality of this approach.

Key Features:

  • Direct C–N Bond Formation : The carboxylic acid reacts with the imino group, followed by cyclodehydration to form the triazole ring.

  • Rapid Kinetics : Microwave irradiation reduces reaction times from hours to minutes while maintaining yields above 80%.

This protocol is ideal for high-throughput synthesis but requires specialized equipment.

Comparative Analysis of Preparation Methods

The table below summarizes the critical parameters of each synthesis route:

MethodConditionsCatalyst/SolventYield (%)TimeAdvantages
Multi-Step CyclocondensationAnhydrous ethanol, 70°C, 24–48 hKOH, DMF73–86ProlongedHigh purity
TMDP-Catalyzed One-PotEthanol-water, reflux, 4–6 hTMDP85–90ModerateEco-friendly, scalable
Microwave-AssistedMicrowave, 150°C, 20 minNone80–85ShortRapid, metal-free

Mechanistic Insights and Optimization Strategies

Role of Electron-Donating Groups

The 4-methoxyphenyl substituents enhance the electron density of the pyrimidine ring, facilitating electrophilic aromatic substitution during cyclization. This electronic effect is critical for stabilizing reactive intermediates in both TMDP-catalyzed and microwave-assisted routes.

Solvent and Temperature Effects

  • Polar Protic Solvents : Ethanol and water improve solubility of intermediates in one-pot syntheses.

  • High-Temperature Regimes : Microwave methods leverage thermal energy to overcome kinetic barriers, enabling faster cyclization .

Scientific Research Applications

Recent studies have highlighted several key areas where Ethyl 2,7-bis(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate demonstrates significant biological activity:

  • Anticancer Properties :
    • Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit promising anticancer effects. For instance, derivatives have shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and MGC-803 (gastric cancer) by targeting the ERK signaling pathway.
    • A study reported that specific derivatives of this compound resulted in IC50 values ranging from 0.24 μM to 3.91 μM against these cancer cell lines .
  • Antiviral Activity :
    • The compound has also been investigated for its antiviral properties. It has shown effectiveness against certain viral infections by modulating immune responses and inhibiting viral replication mechanisms .
  • Anti-inflammatory Effects :
    • Compounds similar to this compound have been reported to possess anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

Anticancer Activity Study

A comprehensive evaluation published in a peer-reviewed journal highlighted the anticancer activity of triazolo[1,5-a]pyrimidine derivatives:

  • Study Findings : The most active derivatives exhibited significant inhibition of ERK1/2 and AKT phosphorylation levels in cancer cells.
  • Mechanism of Action : The compounds induced apoptosis and caused G2/M phase arrest in cancer cell lines through ERK pathway suppression.

Antiviral Research

A recent investigation focused on the antiviral potential of this compound:

  • Findings : The compound demonstrated effectiveness against viral strains by inhibiting their replication.
  • Mechanism of Action : It modulates host immune responses to enhance antiviral activity.
Compound NameTarget Cell LineIC50 (μM)Mechanism of Action
Compound AMCF-70.24Induces apoptosis
Compound BMGC-8033.91ERK pathway inhibition
Compound CMDA-MB-23117.83Cell cycle arrest

Mechanism of Action

The mechanism of action of Ethyl 2,7-bis(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of the target compound with selected analogs:

Compound Name Substituents (Positions) Molecular Weight Key Functional Groups Melting Point (°C) Bioactivity/Application
Ethyl 2,7-bis(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (Target) 4-MeOPh (2,7) ~452.4* Methoxyphenyl, Ethyl carboxylate N/A Potential herbicide, CB2 ligand
Ethyl 7-(4-[(4-Cl-benzyl)oxy]phenyl)-2-[(2-F-benzyl)sulfanyl]-5-methyl-… () 4-Cl-benzyloxy (7), 2-F-benzyl-S (2) 424.9 Halogenated aryl, Sulfanyl N/A Not specified
Ethyl 4,7-dihydro-7-oxo-4-pentyl-2-(4-Cl-Ph)-… (13d, ) 4-ClPh (2), pentyl (4) ~409.9 Chlorophenyl, Alkyl chain 155–156 CB2 agonist
Ethyl 2-benzylsulfanyl-7-(2-Cl-Ph)-5-methyl-… () 2-ClPh (7), benzylsulfanyl (2) N/A Chlorophenyl, Benzylsulfanyl N/A Biologically active (π-π stacking)
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate () Me (5,7) 236.2 Methyl, Ethyl carboxylate N/A Pharmaceutical intermediate
Ethyl 7-(2,3-diMeO-Ph)-2-Me-5-propyl-… () 2,3-diMeOPh (7), propyl (5) 386.4 Dimethoxyphenyl, Alkyl chain N/A Not specified

*Calculated based on formula C₂₄H₂₄N₄O₅.

Physicochemical Properties

  • Solubility : Methoxy groups enhance water solubility compared to halogenated or alkylated analogs. For instance, the target compound may have better bioavailability than 13d ().
  • Thermal Stability : Melting points vary widely (155–300°C), influenced by substituent bulk and crystallinity. The target compound’s aromatic methoxyphenyl groups likely increase melting point relative to alkylated analogs.

Key Research Findings

Substituent Effects on Bioactivity: Electron-donating groups (e.g., -OMe) enhance ALS inhibition in herbicides by stabilizing enzyme interactions .

Synthetic Advancements :

  • Microwave synthesis reduces reaction times from hours to minutes .
  • Additives like 4,4'-trimethylenedipiperidine improve yields and reduce byproducts in green chemistry protocols .

Pharmacological Potential: Triazolopyrimidines with aryl substitutions show promise as CB2-selective ligands for inflammatory and neuropathic pain management .

Biological Activity

Ethyl 2,7-bis(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS Number: 908499-26-3) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity based on recent research findings, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C22_{22}H20_{20}N4_{4}O4_{4}
  • Molecular Weight : 404.4 g/mol
  • IUPAC Name : Ethyl 2,7-bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

The compound features a triazolo-pyrimidine core which is known for various bioactive properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. This compound has shown promising results in inhibiting cancer cell proliferation through several mechanisms:

  • Inhibition of Signaling Pathways : Research indicates that this compound significantly inhibits the ERK signaling pathway. It reduces phosphorylation levels of ERK1/2 and associated proteins such as c-Raf and MEK1/2 in cancer cell lines like MGC-803. This inhibition leads to decreased cell proliferation and induced apoptosis in treated cells .
  • Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells. This effect is crucial as it prevents the cells from dividing and proliferating further .
  • Cytotoxicity : The compound exhibited cytotoxic effects against various human cancer cell lines including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and MGC-803 (gastric cancer), with IC50_{50} values indicating significant potency .

Antiviral Properties

This compound has also been included in antiviral screening libraries. Its structural features suggest potential activity against viral infections by modulating immune responses or directly inhibiting viral replication .

Comparative Analysis with Similar Compounds

A comparison of the biological activity of this compound with other related triazolo-pyrimidine compounds reveals its unique efficacy:

Compound NameBiological ActivityIC50_{50} (µM)Mechanism of Action
Compound H12Anticancer3.91 (MCF-7)ERK pathway inhibition
Compound 2Anticancer0.53 (HCT-116)Tubulin polymerization inhibition
This compoundAnticancer & AntiviralNot specified yetERK pathway inhibition

Case Studies

Several studies have documented the effects of triazolo-pyrimidine derivatives on cancer cell lines:

  • Study on MGC-803 Cells : Treatment with this compound resulted in a significant decrease in cell viability and induction of apoptosis as confirmed by flow cytometry analysis.
  • In Vivo Studies : Preliminary animal model studies are underway to evaluate the therapeutic efficacy and safety profile of this compound against tumor growth.

Chemical Reactions Analysis

Catalyst-Assisted Knoevenagel Condensation

A prominent approach utilizes 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst in a Knoevenagel condensation reaction . This method combines ethyl cyanoacetate, aromatic aldehydes (e.g., 4-chlorobenzaldehyde), and 3-amino-1,2,4-triazole to form the triazolo[1,5-a]pyrimidine core. The reaction proceeds via:

  • Activation : TMDP facilitates hydrogen bonding and Lewis base interactions to activate reactants.

  • Intermediate Formation : Ethyl cyanoacetate attacks the aldehyde, forming a Knoevenagel intermediate.

  • Cyclization : Intramolecular cyclization yields the triazolo[1,5-a]pyrimidine scaffold.

Reaction ConditionsKey Observations
Solvent: Water/EtOH (1:1 v/v)High yield under reflux
Catalyst: TMDP (10 mol%)Eco-friendly, avoids Lewis acid limitations
Temperature: 65°COptimized for solubility and reaction kinetics

Alternative Synthetic Routes

For structural analogs, oxidative cyclization of amidines using reagents like Pb(OAc)₄ or NaClO/base has been reported, though these methods suffer from lower yields and limited regioselectivity .

Reaction Mechanism

The synthesis mechanism involves a two-step Knoevenagel condensation , followed by cyclization (Scheme 1) :

  • Aldehyde Activation : TMDP coordinates with the aldehyde via hydrogen bonding, enhancing its electrophilicity.

  • Ethyl Cyanoacetate Attack : The activated aldehyde reacts with ethyl cyanoacetate to form a β-keto ester intermediate.

  • Triazole Activation : TMDP activates 3-amino-1,2,4-triazole, enabling nucleophilic attack on the intermediate.

  • Cyclization : Intramolecular cyclization forms the triazolo[1,5-a]pyrimidine ring.

Substituent Effects

The presence of methoxy groups on phenyl substituents influences reactivity and selectivity. For example, methoxy substituents enhance solubility and may stabilize intermediates during cyclization.

Catalyst Efficiency

TMDP demonstrates superior catalytic performance compared to traditional Lewis acids, offering:

  • High yields (85% isolated yield for analogous compounds)

  • Eco-friendly operation (no activation steps required)

  • Compatibility with coordinating solvents like water

Analogous Compounds

CompoundStructural FeaturesUnique Properties
Ethyl 2-(4-methoxyphenyl)- triazolo[3,4-b]pyridinePyridine coreDistinct biological profiles
6-(Substituted phenyl)- triazolo[3,4-b]pyridineVariable substitution patternsAltered pharmacokinetics

SAR Insights

Studies on related triazolo[1,5-a]pyrimidines reveal:

  • Substituent Position : Para-methoxy groups (as in the target compound) enhance electronic interactions critical for biological activity.

  • Catalyst Choice : TMDP enables efficient synthesis of substituted derivatives without requiring harsh conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Ethyl 2,7-bis(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?

  • Methodological Answer : The compound is typically synthesized via a multi-step protocol involving condensation of 3-amino-1,2,4-triazole derivatives with β-keto esters and aromatic aldehydes. For example, a general procedure involves:

  • Reacting ethyl 3-oxobutanoate with 4-methoxyphenyl aldehyde and 3-amino-5-substituted-1,2,4-triazole under microwave irradiation or thermal conditions (70–100°C) in solvents like ethanol or DMF.
  • Purification via flash column chromatography (e.g., petroleum ether/ethyl acetate gradients) and characterization by melting point, 1^1H NMR, and MS .
    • Key Data : Yields range from 65% to 82%, with melting points >300°C for some derivatives .

Q. How is the purity and structural identity of this compound validated in academic research?

  • Methodological Answer :

  • Melting Point Analysis : Used to assess purity (e.g., sharp melting points between 112–217°C for related triazolopyrimidines) .
  • NMR Spectroscopy : 1^1H NMR in DMSO-d6d_6 confirms substituent positions (e.g., aromatic protons at δ 7.14–8.61 ppm, methyl groups at δ 2.38–2.60 ppm) .
  • Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., m/z 436.2 [M+H]+^+ for carboxamide derivatives) .

Q. What solvents and reaction conditions optimize the synthesis of triazolopyrimidine derivatives?

  • Methodological Answer :

  • Solvents : Anhydrous DMF or ethanol for nucleophilic substitutions; ethyl acetate/petroleum ether for extraction .
  • Catalysts/Additives : K2_2CO3_3 as a base for alkylation reactions, with microwave irradiation reducing reaction times (e.g., 30 min vs. 16 h conventional heating) .

Advanced Research Questions

Q. How can regioselectivity challenges in triazolopyrimidine synthesis be addressed?

  • Methodological Answer :

  • Biginelli-like Multicomponent Reactions (MCRs) : Enable regioselective synthesis by tuning solvents and catalysts. For example, ionic liquid conditions favor C-5 substitution, while acidic conditions favor C-7 .
  • Microwave-Assisted Synthesis : Enhances regioselectivity and reduces side products (e.g., 75–82% yields for C-2 aryl-substituted derivatives) .
    • Data Contradiction : Conflicting reports on melting points (e.g., 147–148°C vs. >300°C for similar structures) may arise from polymorphic forms or impurities .

Q. What strategies improve the bioactivity of triazolopyrimidine derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :
  • Substituent Modification : Introducing electron-donating groups (e.g., 4-methoxyphenyl) enhances solubility and receptor binding. For example, CB2 cannabinoid receptor affinity increases with lipophilic pentyl chains .
  • Carboxamide Derivatives : Replacing the ester group with cyclohexyl/cycloheptyl carboxamide improves metabolic stability (e.g., m/z 378.2 [M+H]+^+) .
  • In Silico Docking : Predict interactions with biological targets (e.g., antiviral activity via PB1 inhibition) .

Q. How are spectral data discrepancies resolved for structurally similar derivatives?

  • Methodological Answer :

  • Comparative NMR Analysis : Overlapping signals (e.g., aromatic protons) are deconvoluted using 2D NMR (COSY, HSQC) .
  • X-ray Crystallography : Resolves ambiguities in substituent orientation (e.g., dihedral angles between triazolopyrimidine and aryl rings) .
    • Example : Ethyl 2-benzylsulfanyl derivatives show π⋯π stacking interactions (centroid-centroid distance: 3.63 Å) via crystallography, clarifying packing modes .

Q. What analytical methods quantify reaction efficiency and byproduct formation?

  • Methodological Answer :

  • HPLC-PDA : Monitors reaction progress and identifies byproducts (e.g., unreacted β-keto esters).
  • TLC with UV Visualization : Rapidly assesses purity during column chromatography .
    • Data Table :
DerivativeYield (%)Purity (HPLC)Major Byproduct
13e80>98%Hydrolyzed ester
12e6595%Des-methyl analog

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